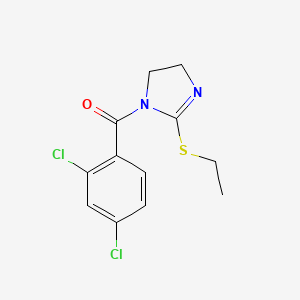

1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2OS/c1-2-18-12-15-5-6-16(12)11(17)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHCBIQGAXSDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzoyl group can be reduced to form corresponding alcohols.

Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the imidazole moiety exhibit significant antimicrobial properties. Studies have synthesized various imidazole derivatives, including 1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole, which have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. demonstrated that certain derivatives exhibited notable antibacterial activity when tested against these bacteria using standard diffusion methods .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that imidazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Molecular docking studies suggest that this compound binds effectively to the COX-2 receptor, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include the formation of the imidazole ring through cyclization reactions. The introduction of the ethylsulfanyl group is particularly noteworthy as it enhances the compound's lipophilicity and biological activity.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions : Combining 2,4-dichlorobenzoyl chloride with ethyl thiol to form the intermediate.

- Cyclization : Utilizing various catalysts to promote the formation of the imidazole ring from the intermediate.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy of this compound in various disease models:

- Analgesic Activity : Demonstrated significant pain-relieving effects comparable to traditional analgesics.

- Antihypertensive Effects : Some derivatives have been tested for their ability to lower blood pressure in hypertensive models .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Jain et al. (2021) | Antimicrobial Activity | Compound exhibited significant activity against E. coli and S. aureus |

| Navarrete-Vazquez et al. (2020) | Antihypertensive Potential | Showed effective blood pressure reduction in animal models |

| Brahmbhatt et al. (2020) | Antibacterial Evaluation | Compound demonstrated superior activity compared to standard antibiotics |

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Variations on the Imidazoline Core

- Compound 5 (): 2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole Shares the 2,4-dichlorophenyl motif but replaces the benzoyl group with a benzylidene hydrazine. Activity: Hydrazine derivatives often exhibit chelation properties, which may enhance metal-binding capacity compared to the ethylsulfanyl group in the target compound.

- Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) (): Incorporates a dichlorobenzoyl-thiourea-iron complex. The metal coordination here enables distinct anticancer mechanisms (e.g., ribonucleotide reductase inhibition) compared to the non-metallated target compound .

b. Functional Group Impact on Bioactivity

- Antimicrobial Activity (): Imidazoline derivatives with electron-withdrawing groups (e.g., dichlorobenzoyl) show enhanced activity against gram-positive bacteria (e.g., S. aureus) due to improved membrane penetration.

- Quorum Sensing Inhibition (QSI) (): Compound 32b (IC₅₀ = 56.38 µM) shares the dihydroimidazole core but lacks the dichlorobenzoyl group. The target compound’s dichlorobenzoyl moiety may improve QSI activity by enabling stronger π-π stacking with bacterial receptor proteins .

Spectroscopic and Physicochemical Properties

- FTIR and NMR ():

- Solubility and LogP: The ethylsulfanyl group increases logP compared to polar substituents (e.g., -OH or -NH₂), enhancing lipid membrane permeability but reducing aqueous solubility. This contrasts with hydrophilic analogues like 3,5-diamino-1,2,4-triazole derivatives (), which prioritize solubility over bioavailability .

Theoretical and Computational Insights

- Molecular Docking (): The dichlorobenzoyl group in the target compound may engage in halogen bonding with enzyme active sites (e.g., ribonucleotide reductase), akin to the iron complex in . This contrasts with hydrazine derivatives, which rely on hydrogen bonding .

Biological Activity

1-(2,4-Dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 303.2 g/mol. The structure features a five-membered imidazole ring, which is known for various biological activities.

Synthesis Methods

The synthesis of imidazole derivatives can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes or ketones with hydrazines.

- Cyclization : Involves the cyclization of precursors containing nitrogen and sulfur moieties.

Research indicates that different substituents on the imidazole ring can significantly influence the biological activity of the resulting compounds .

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown that similar imidazole derivatives exhibit activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In a comparative study, compounds with electron-withdrawing groups on the imidazole ring exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | Activity Against MRSA | Reference |

|---|---|---|

| 1-(2,4-Dichlorobenzoyl)... | Moderate | Jain et al., 2021 |

| 2-(4-substituted phenyl)... | High | Sharma et al., 2020 |

Antifungal Activity

The compound also shows promising antifungal activity. Research indicates that imidazole derivatives can effectively inhibit fungal growth. For instance, studies have reported significant antifungal effects against Candida species and dermatophytes when tested in vitro. The mechanism often involves disruption of ergosterol synthesis in fungal cell membranes .

Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to this compound. The study utilized the Kirby-Bauer disc diffusion method to assess the inhibition zones against common pathogens. Results indicated that compounds with similar structures showed significant inhibition compared to standard antibiotics like ciprofloxacin .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that modifications at the 2-position of the imidazole ring could enhance antibacterial potency. The presence of halogen substituents was found to be particularly beneficial for increasing activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-4,5-dihydroimidazole derivatives with ethyl mercaptan in ethanol at 75°C for 7 hours under continuous stirring (to enhance kinetic energy and collision frequency) has been shown to yield similar imidazole derivatives with >95% efficiency . Key parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to stabilize intermediates.

- Temperature control : Prolonged reflux at 75°C prevents side reactions.

- Precursor handling : Use anhydrous 2,4-dichlorobenzoyl chloride (a hazardous precursor requiring strict safety protocols) .

- Purification : Rotary evaporation followed by recrystallization in ethanol ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be observed?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λmax shifts to confirm ligand-metal charge transfer (e.g., a shift from 280 nm to 320 nm indicates successful complexation) .

- FT-IR : Key markers include:

- C=O stretch of the dichlorobenzoyl group at ~1680 cm<sup>-1</sup>.

- S–C stretching of the ethylsulfanyl group at ~650 cm<sup>-1</sup> .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the absence of unreacted precursors (e.g., residual ethyl mercaptan protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 357.2) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound, and what validation steps are required?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate them with redox activity. For example, a HOMO-LUMO gap <3 eV suggests potential as an electron-transfer agent .

- Molecular Docking : Employ AutoDock Vina or Schrödinger to predict binding affinity to targets like ribonucleotide reductase. A ΔG ≤ -7.5 kcal/mol and inhibition constant ≤2.5 µM indicate strong binding (validated by in vitro assays) .

- Validation : Compare computational results with experimental IC50 values and crystallographic data (e.g., SHELX-refined protein-ligand structures) .

Q. What strategies resolve contradictions in reported biological activities across different studies?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

- Structural Confirmation : Use X-ray crystallography (via SHELXL ) to verify compound identity, as impurities or stereoisomers (e.g., cis vs. trans dihydroimidazole) can alter bioactivity.

- Meta-Analysis : Cross-reference studies using PubChem bioactivity data to identify trends. For example, inconsistent anticancer results may correlate with differences in HIA (human intestinal absorption) rates (>95% suggests oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.